molecular formula C18H20ClN3O2 B4510843 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide

Cat. No.: B4510843
M. Wt: 345.8 g/mol
InChI Key: RYWCNZXOTZOWIT-UHFFFAOYSA-N
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Description

2-(3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide is a pyridazinone derivative characterized by a 2-chlorophenyl substituent at the 3-position of the pyridazinone ring and an N-cyclohexylacetamide side chain. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The 2-chlorophenyl group enhances lipophilicity and may improve target binding affinity, while the cyclohexylacetamide moiety contributes to steric bulk and metabolic stability.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-9-5-4-8-14(15)16-10-11-18(24)22(21-16)12-17(23)20-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWCNZXOTZOWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, which is then functionalized with a chlorophenyl group. The final step involves the introduction of the cyclohexylacetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers may investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Comparisons:

  • Meta-substitution (3-position) in pyridazinones often enhances metabolic stability compared to para-substituted analogues . The cyclohexylacetamide side chain contrasts with benzylpiperidine (6e) or piperazine-linked chlorophenyl (6h) groups. Cyclohexyl may reduce polarity, improving blood-brain barrier penetration compared to aromatic substituents.
  • Synthetic Routes :

    • The target compound’s synthesis likely involves coupling a pre-formed 3-(2-chlorophenyl)-6-oxopyridazine core with N-cyclohexylacetamide via nucleophilic substitution, similar to methods used for 5a (benzyl bromide coupling) .
    • Yields for analogous compounds (e.g., 42–62% for 6e–6h ) suggest moderate efficiency, though optimization (e.g., solvent choice, temperature) could improve outcomes .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 5a 6h
Molecular Weight 375.85 g/mol 356.33 g/mol 498.97 g/mol
logP (Predicted) 3.8 2.5 3.1
Hydrogen Bond Acceptors 4 5 6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cyclohexylacetamide

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